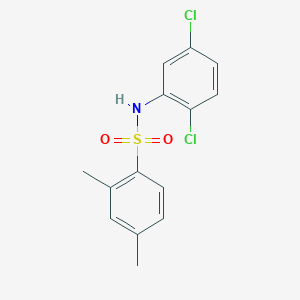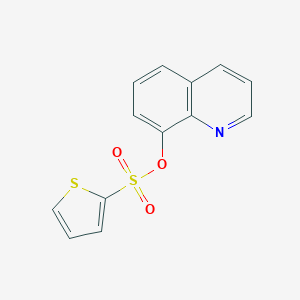![molecular formula C21H17NO4 B280834 Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B280834.png)
Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate, also known as EDDC, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. It belongs to the family of indole derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is complex and not fully understood. It is thought to act by inhibiting the activity of certain enzymes involved in cellular metabolism, including cytochrome P450 enzymes and monoamine oxidase. This compound has also been shown to interact with DNA, leading to changes in gene expression and cellular function.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. This compound has also been shown to interact with DNA, leading to changes in gene expression and cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate in lab experiments is its ability to inhibit the activity of certain enzymes involved in cellular metabolism. This makes it a valuable tool for studying drug metabolism and the effects of xenobiotics on cellular function. However, this compound is a complex compound that requires specialized knowledge and equipment to synthesize and use in experiments. It is also relatively expensive compared to other research tools, which can limit its use in certain labs.
Orientations Futures
There are many potential future directions for research involving Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate. One area of interest is its potential use as an anti-cancer agent. This compound has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for further study. Another potential area of research is the use of this compound as a tool for studying drug metabolism and the effects of xenobiotics on cellular function. Finally, there is potential for the development of new synthetic analogs of this compound that exhibit improved activity and selectivity for specific cellular targets.
Méthodes De Synthèse
The synthesis of Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate involves several steps, including the reaction of 1,2-diaminobenzene with ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained by esterification of the carboxylic acid group. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics, making it a valuable tool for studying drug metabolism.
Propriétés
Formule moléculaire |
C21H17NO4 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
ethyl 1,3-dimethyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |
InChI |
InChI=1S/C21H17NO4/c1-4-26-21(25)16-15-18(22-10-11(2)9-12(3)17(16)22)20(24)14-8-6-5-7-13(14)19(15)23/h5-10H,4H2,1-3H3 |
Clé InChI |
IFZVPGORSHJGFG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=CC(=CN2C3=C1C(=O)C4=CC=CC=C4C3=O)C)C |
SMILES canonique |
CCOC(=O)C1=C2C(=CC(=CN2C3=C1C(=O)C4=CC=CC=C4C3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)

![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)

![N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280761.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
![N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280764.png)
![Methyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280767.png)
![4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280769.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
